molecular formula C11H18ClN B1422451 2-Methyl-4-phenylbutan-2-amine hydrochloride CAS No. 51677-23-7

2-Methyl-4-phenylbutan-2-amine hydrochloride

Cat. No. B1422451
CAS RN: 51677-23-7
M. Wt: 199.72 g/mol
InChI Key: BDRSDZSQOWXYGG-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbutan-2-amine hydrochloride is a compound with the CAS Number: 51677-23-7 . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-phenylbutan-2-amine hydrochloride is C11H18ClN. It has a molecular weight of 199.72 g/mol .


Physical And Chemical Properties Analysis

2-Methyl-4-phenylbutan-2-amine hydrochloride is a powder . It has a molecular weight of 199.72 .

Scientific Research Applications

Preparation and Characterization in Chemistry

  • 2-Methyl-4-phenylbutan-2-amine hydrochloride has been studied in the preparation and characterization of various chemical compounds. For instance, compounds like bis[2-N(methyleneimino)ethylbutanoate] and related structures were isolated through condensation reactions involving corresponding ketones and amines, highlighting the compound's relevance in complex chemical synthesis and structure analysis (Jeseentharani et al., 2010).

Enantioselective Synthesis

  • The compound plays a role in the enantioselective synthesis of pharmacologically active amines. A study using Candida antarctica lipase B for enantioselective acetylation demonstrated high yields and enantiomeric excesses for substances like 4-phenylbutan-2-amine, underlining its potential in creating enantiomerically pure compounds (González‐Sabín et al., 2002).

Reactivity in Organic Synthesis

  • The reactivity of 2-Methyl-4-phenylbutan-2-amine hydrochloride has been explored in multiple organic synthesis processes. For example, its reactions with aromatic aldehydes and diamines have been studied, showing diverse product formations and structural elucidations (Gein et al., 2010).

Structural Studies and Crystallography

  • Structural analyses and crystallographic studies have been conducted on compounds related to 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies provide insights into molecular geometries and electronic spectra, which are crucial for understanding the physical and chemical properties of related compounds (Nycz et al., 2011).

Complex Formation and Hydrogen Bonding

  • Research has also delved into the formation of complexes and hydrogen bonding involving 2-Methyl-4-phenylbutan-2-amine hydrochloride. These studies contribute to the broader understanding of molecular interactions and stability in various chemical environments (Castaneda et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRSDZSQOWXYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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